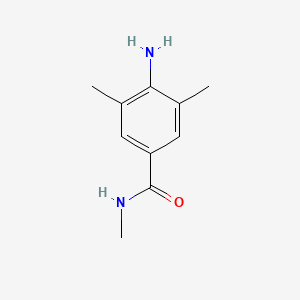

4-amino-N,3,5-trimethylbenzamide

Description

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-amino-N,3,5-trimethylbenzamide |

InChI |

InChI=1S/C10H14N2O/c1-6-4-8(10(13)12-3)5-7(2)9(6)11/h4-5H,11H2,1-3H3,(H,12,13) |

InChI Key |

KIQXSRKPXDNMRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(=O)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 2-Amino vs. 4-Amino Substitution

- 2-Amino-N,3,5-trimethylbenzamide (C₁₀H₁₄N₂O): The amino group at the 2-position alters hydrogen-bonding capabilities and molecular dipole moments compared to the 4-amino isomer. Crystallographic studies reveal that the 2-amino derivative forms weaker intermolecular N–H···O hydrogen bonds, leading to reduced thermal stability and lower solubility in polar solvents .

- The methyl groups at the 3- and 5-positions increase lipophilicity, improving membrane permeability .

Substituent Modifications: Methoxy vs. Amino Groups

- 4-Methoxy-N,3,5-trimethylbenzamide: Replacing the 4-amino group with methoxy introduces an electron-withdrawing effect, reducing nucleophilicity at the benzene ring. This modification decreases interactions with electrophilic biological targets but may enhance stability under oxidative conditions.

- 3,4-Diaminobenzamide: Dual amino groups at the 3- and 4-positions significantly increase hydrogen-bonding capacity and electronic density. This structure is more polar, leading to higher aqueous solubility but poorer blood-brain barrier penetration compared to 4-amino-N,3,5-trimethylbenzamide .

Core Structure Variations: Benzamide vs. Triazinyl Benzamide

- N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide: The triazine ring introduces π-π stacking interactions and additional hydrogen-bonding sites, which are critical in kinase inhibition. In contrast, this compound’s simpler structure lacks these features but offers synthetic accessibility and lower molecular weight .

Substituted Benzamides with Bulky Groups

- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide :

The 3,4,5-trimethoxy and 4-bromophenyl substituents create steric bulk, limiting rotational freedom and enhancing crystallinity. Such derivatives are often explored in crystallography but may exhibit reduced bioavailability due to low solubility .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: this compound is more straightforward to synthesize than triazine-containing derivatives, which require multi-step protocols .

- Biological Activity : Methyl groups enhance metabolic stability compared to methoxy or bromo-substituted analogues, making it a better candidate for drug development .

- Material Science : Derivatives with bulky substituents (e.g., trimethoxy groups) exhibit superior crystallinity, relevant for crystal engineering .

Preparation Methods

Synthesis of 4-Nitro-3,5-dimethylbenzoyl Chloride

The synthesis begins with 4-nitro-3,5-dimethylbenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is typically conducted under reflux in anhydrous dichloromethane or toluene at 60–80°C for 4–6 hours. The resulting 4-nitro-3,5-dimethylbenzoyl chloride is isolated via distillation or crystallization.

Amidation with Methylamine

The acid chloride is reacted with methylamine in the presence of an acid-binding agent such as sodium carbonate or triethylamine. This step is performed in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 50–60°C. The choice of solvent and base significantly impacts the reaction efficiency, with DMF yielding higher conversion rates due to its ability to stabilize intermediates.

Example Procedure :

A mixture of 4-nitro-3,5-dimethylbenzoyl chloride (0.1 mol) and 40% aqueous methylamine (0.15 mol) in DMF is stirred at 55°C for 6 hours. The product, 4-nitro-3,5-dimethyl-N-methylbenzamide, precipitates upon cooling and is filtered and washed with cold ethanol.

Nitro Group Reduction

The nitro group is reduced to an amino group using catalytic hydrogenation or iron powder reduction.

Catalytic Hydrogenation

Raney nickel or palladium-on-carbon (Pd/C) catalysts are employed under hydrogen pressure (3–5 atm) in ethanol-water or DMF-H₂O solvents. Reaction temperatures of 110–130°C for 5–6 hours yield 4-amino-N,3,5-trimethylbenzamide with >90% purity.

Optimized Conditions :

Iron Powder Reduction

Activated iron powder in hydrochloric acid or acetic acid medium reduces the nitro group at 95–100°C. This method is cost-effective but requires careful pH control to avoid over-reduction.

Example :

A mixture of 4-nitro-3,5-dimethyl-N-methylbenzamide (0.0295 mol), iron powder (0.286 mol), and 36% HCl in DMF-H₂O (1:1) is refluxed for 3 hours. Neutralization with sodium carbonate followed by filtration and crystallization yields the product with 87% purity.

Synthetic Route 2: Direct Amination of Pre-Functionalized Intermediates

Starting Material: 3,5-Dimethylbenzoic Acid

3,5-Dimethylbenzoic acid is nitrated at the para position using a mixture of nitric and sulfuric acids. The nitration occurs at 0–5°C to prevent di-substitution, yielding 4-nitro-3,5-dimethylbenzoic acid.

Amide Formation and Reduction

The nitrated intermediate is converted to the amide via the same steps as Route 1, followed by nitro reduction. This route is less favored due to the challenges in controlling nitration regioselectivity.

Optimization of Reaction Conditions

Solvent Selection

| Solvent System | Reaction Type | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF-H₂O (1:1) | Catalytic hydrogenation | 91.4 | 99.1 |

| Ethanol-H₂O (3:1) | Iron powder reduction | 87.0 | 99.0 |

| Toluene | Amidation | 78.2 | 97.5 |

Polar solvents like DMF enhance amidation efficiency by stabilizing charged intermediates, while ethanol-water mixtures improve catalyst activity in reductions.

Catalysts and Reducing Agents

-

Catalytic Hydrogenation : Raney nickel offers higher selectivity compared to Pd/C, minimizing dehalogenation or ring hydrogenation side reactions.

-

Iron Powder : Activated with HCl, iron powder provides a cheaper alternative but requires longer reaction times.

Comparative Analysis of Methods

| Parameter | Catalytic Hydrogenation | Iron Powder Reduction |

|---|---|---|

| Yield (%) | 91.4 | 87.0 |

| Reaction Time (h) | 5–6 | 6–8 |

| Cost | High (catalyst) | Low |

| Scalability | Industrial | Lab-scale |

| Environmental Impact | Moderate | High (acid waste) |

Catalytic hydrogenation is preferred for large-scale production due to its efficiency and reproducibility, whereas iron powder reduction suits small-scale syntheses with budget constraints.

Recent Advances and Alternative Approaches

Q & A

Q. How can X-ray crystallography resolve ambiguities in the solid-state structure of this compound derivatives?

- Methodological Answer : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Collect diffraction data (Cu-Kα radiation) and solve structures using SHELX. Hydrogen-bonding networks and π-π stacking interactions validate molecular packing, critical for understanding polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.